D-ribose-L-cysteine

Chemoprotection Glutathione Enhancement Cytotoxicity Assay

D-Ribose-L-cysteine (DRLC, also known as RibCys or Riboceine) is a synthetic cysteine analog and prodrug, classified as a thiazolidine derivative formed by the condensation of D-ribose and L-cysteine. It is specifically designed to overcome the limitations of direct cysteine or N-acetylcysteine (NAC) supplementation by providing a stable, bioavailable form of L-cysteine that enhances intracellular glutathione (GSH) biosynthesis via non-enzymatic hydrolysis.

Molecular Formula C8H15NO6S
Molecular Weight 253.28 g/mol
CAS No. 232617-15-1
Cat. No. B1670944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-ribose-L-cysteine
CAS232617-15-1
Synonyms2-(1',2',3',4'-tetrahydroxybutyl)thiazolidine-4-carboxylic acid
D-ribo-2-(1',2',3',4'-tetrahydroxybutyl)thiazolidine-4-carboxylic acid
D-ribose-L-cysteine
RibCys
Molecular FormulaC8H15NO6S
Molecular Weight253.28 g/mol
Structural Identifiers
SMILESC1C(NC(S1)C(C(C(CO)O)O)O)C(=O)O
InChIInChI=1S/C8H15NO6S/c10-1-4(11)5(12)6(13)7-9-3(2-16-7)8(14)15/h3-7,9-13H,1-2H2,(H,14,15)/t3-,4+,5+,6+,7?/m0/s1
InChIKeyAGZXTDUDXXPCMJ-HZYAIORGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





D-Ribose-L-Cysteine (CAS 232617-15-1) as a Prodrug for Enhanced Glutathione Biosynthesis


D-Ribose-L-cysteine (DRLC, also known as RibCys or Riboceine) is a synthetic cysteine analog and prodrug, classified as a thiazolidine derivative formed by the condensation of D-ribose and L-cysteine [1]. It is specifically designed to overcome the limitations of direct cysteine or N-acetylcysteine (NAC) supplementation by providing a stable, bioavailable form of L-cysteine that enhances intracellular glutathione (GSH) biosynthesis via non-enzymatic hydrolysis [2]. This mechanism is critical for its antioxidant and cytoprotective properties, distinguishing it from other sulfur-containing amino acid supplements and making it a key compound in research on oxidative stress, neuroprotection, and cardiometabolic health [3].

Why D-Ribose-L-Cysteine Cannot Be Substituted by N-Acetylcysteine or Other Cysteine Prodrugs


Generic substitution with other cysteine donors like N-acetylcysteine (NAC) or direct L-cysteine is unreliable due to fundamental differences in pharmacokinetics, stability, and cellular delivery. D-Ribose-L-cysteine is a thiazolidine prodrug that undergoes non-enzymatic hydrolysis to release L-cysteine in vivo, a process that avoids the rapid oxidation and limited bioavailability of free cysteine [1]. The patent literature explicitly notes that cysteine delivery has been limited due to the instability and reactivity of the exposed sulfhydryl (SH) group, a problem that the sugar-cysteine conjugate RibCys solves [2]. Critically, comparative data show that RibCys and NAC are not equipotent; in a model of acetaminophen-induced cataract, NAC was significantly less effective at preventing cataracts (9/14 incidence) compared to more potent prodrugs, with RibCys (5/16) also showing limited efficacy, highlighting that even among prodrugs, functional outcomes vary drastically depending on the delivery vehicle and experimental context [3]. Therefore, experimental reproducibility and therapeutic outcome are contingent on the specific prodrug chemistry.

D-Ribose-L-Cysteine: Quantitative Differentiation Evidence Against Comparators


D-Ribose-L-Cysteine vs. N-Acetylcysteine (NAC): Comparative Chemoprotection in Normal Prostate Cells

In a direct head-to-head comparison evaluating the chemoprotective effects against methotrexate (MET) and docetaxel (DOC) cytotoxicity, both D-Ribose-L-cysteine (RIB) and N-acetylcysteine (NAC) significantly protected normal human prostate cells (PNT-2). However, the study explicitly states that the protective effect of RIB was similar but less pronounced than that of NAC, the standard drug [1]. This quantifies the relative potency in this specific context.

Chemoprotection Glutathione Enhancement Cytotoxicity Assay

D-Ribose-L-Cysteine vs. Untreated Control: Neuroprotection in Manganese-Induced Toxicity

In a rat model of manganese (Mn)-induced neurotoxicity, exposure to Mn caused a marked decrease in GSH levels, overexpression of GFAP and caspase-3, and altered ultrastructural integrity of neuronal nuclei and mitochondria. Treatment with d-ribose-l-cysteine (RibCys) significantly attenuated these neurotoxic events [1]. The study demonstrates that RibCys effectively promotes glutathione synthesis to neutralize reactive oxygen species (ROS) and minimizes neurotoxic damage.

Neuroprotection Manganese Neurotoxicity Glutathione Restoration

D-Ribose-L-Cysteine vs. Donepezil: Memory Enhancement in Scopolamine-Induced Amnesia

In a study evaluating memory performance in mice, oral administration of D-ribose-L-cysteine (DRLC) at doses of 25, 50, and 100 mg/kg significantly (p < 0.05) enhanced memory performance and attenuated scopolamine-induced amnesia. This effect was compared to donepezil (1 mg/kg), a standard treatment for Alzheimer's disease [1]. DRLC also attenuated the increased acetyl-cholinesterase activity and oxidative stress induced by scopolamine.

Memory Enhancement Alzheimers Disease Model Acetylcholinesterase Inhibition

D-Ribose-L-Cysteine vs. Control: Cardioprotective and Atheroprotective Effects

An 8-week study in normal male Wistar rats examined the effects of DRLC supplementation on cardiovascular parameters. Administration of DRLC at 250 mg/kg significantly increased heart tissue total thiol, GSH, and GPx, while decreasing gamma-glutamyl transferase (GGT), atherogenic index, and C-reactive protein (CRP) compared to the control group [1]. This provides quantitative evidence for its systemic antioxidant and cardioprotective effects in a physiological model.

Cardiovascular Disease Atherogenicity Lipid Profile

D-Ribose-L-Cysteine vs. NAC and Other Prodrugs: Efficacy in Preventing Acetaminophen-Induced Cataract

A comparative study evaluated the ability of several L-cysteine prodrugs to prevent acetaminophen (ACP)-induced cataract formation in mice. While the prodrugs MTCA and PTCA provided complete protection, D-ribose-L-cysteine (RibCys, 5/16 cataracts) and N-acetyl-L-cysteine (NAC, 9/14 cataracts) were much less effective, demonstrating significant differences in their capacity to maintain hepatic and lenticular glutathione homeostasis in this acute toxicity model [1]. This data contextualizes RibCys's efficacy relative to other prodrugs in a specific, quantifiable endpoint.

Hepatoprotection Acetaminophen Toxicity Prodrug Comparison

Validated Application Scenarios for D-Ribose-L-Cysteine in Research and Development


Comparative Prodrug Studies in Acute Oxidative Stress Models

Researchers investigating the efficacy of cysteine prodrugs in models of acute hepatotoxicity (e.g., acetaminophen overdose) should prioritize D-Ribose-L-cysteine as a benchmark comparator. Data from head-to-head studies show its protective effect (31% cataract incidence) is quantifiably different from other prodrugs like NAC (64% incidence) and far less effective than MTCA/PTCA (0% incidence) [1]. This makes RibCys a valuable tool for dissecting the structure-activity relationship and delivery efficiency of thiazolidine prodrugs.

Neuroscience Research on Heavy Metal Toxicity and Neurodegeneration

For studies focused on environmental neurotoxicity, particularly manganese-induced neurodegeneration, D-Ribose-L-cysteine is a highly relevant compound. In vivo evidence demonstrates that RibCys effectively attenuates Mn-induced GSH depletion, astrocytosis (GFAP), apoptosis (caspase-3), and preserves neuronal and mitochondrial ultrastructure [1]. Its ability to restore glutathione levels in this specific context supports its use as a positive control or investigational agent in models of Parkinsonism and other toxin-related brain injuries.

Cardiometabolic Disease Models Evaluating Atheroprotection

In cardiovascular research, D-Ribose-L-cysteine provides a validated tool for investigating interventions aimed at reducing oxidative stress and improving lipid profiles. Prolonged administration (250 mg/kg for 8 weeks) in a rat model resulted in significant increases in cardiac GSH and GPx, alongside significant decreases in GGT, C-reactive protein, and the atherogenic index [1]. This makes DRLC a suitable compound for studies exploring the link between glutathione enhancement, inflammation, and the prevention of atherosclerosis development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-ribose-L-cysteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.